molecular formula C18H18ClN5O B2675776 5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-65-2

5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2675776
CAS No.: 900013-65-2
M. Wt: 355.83
InChI Key: KJYUWSHJYXVWPH-UHFFFAOYSA-N
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Description

The compound 5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring:

  • A 1,2,3-triazole core substituted with an amino group at position 3.
  • A 4-chlorobenzyl group at position 1, introducing electron-withdrawing and hydrophobic properties.
  • A carboxamide group at position 4, where the amide nitrogen is bonded to a 4-methylbenzyl moiety, enhancing lipophilicity.

This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which have demonstrated diverse biological activities, including inhibition of bacterial SOS response (), anticancer effects (), and modulation of enzyme targets like LexA and RecA* ().

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12-2-4-13(5-3-12)10-21-18(25)16-17(20)24(23-22-16)11-14-6-8-15(19)9-7-14/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYUWSHJYXVWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. It has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound features a triazole ring, which is known for its diverse biological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₅O
  • Molecular Weight : 355.8 g/mol
  • CAS Number : 899972-77-1

The structural characteristics of this compound include an amino group, chlorobenzyl, and methylbenzyl substituents that enhance its chemical reactivity and biological activity. The presence of chlorine in the benzyl group may influence its binding affinity to biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₅O
Molecular Weight355.8 g/mol
CAS Number899972-77-1

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study involving various triazole derivatives showed that compounds with similar structures to this compound demonstrated moderate to high activity against various bacteria including Staphylococcus aureus and Escherichia coli .

In particular, derivatives of triazoles have been noted for their effectiveness against resistant strains of bacteria due to their ability to inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives similar to this compound were tested against various cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast carcinoma), and HT-144 (melanoma) .

Results indicated that certain triazole derivatives induced significant cytotoxic effects on these cancer cell lines while exhibiting minimal toxicity towards non-cancerous cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1/S phase .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The triazole ring facilitates hydrogen bonding and π-π interactions with biological macromolecules such as enzymes and receptors .

Additionally, the amino and benzyl groups enhance binding affinity and specificity towards these targets. This interaction can disrupt various cellular processes, leading to antimicrobial or anticancer effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) in the range of 16–32 µg/mL against these pathogens .

Study 2: Cytotoxicity Testing

In another investigation focusing on anticancer properties, derivatives were tested on MCF-7 breast cancer cells using an MTS assay. Compounds displayed varying levels of cytotoxicity with IC50 values ranging from 10 µM to 30 µM. Notably, the most active compounds led to a significant reduction in cell viability compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 66 µM against Staphylococcus aureus .
  • Anticancer Activity : In vitro studies indicate that triazole derivatives can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown cytotoxic effects against breast cancer cell lines (MCF7), with notable inhibition rates observed at specific concentrations .

Agricultural Applications

Triazole compounds are known for their use as fungicides in agriculture. The incorporation of specific substituents in the triazole ring can enhance their efficacy against fungal pathogens. Research indicates that modifications in the chemical structure can lead to improved antifungal activity, making them valuable in crop protection strategies.

Material Science

The unique properties of triazoles allow their use in the development of new materials. Their ability to form coordination complexes with metals makes them suitable for applications in catalysis and as precursors for advanced materials.

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus66 µM
AnticancerMCF7 Breast Cancer40 µg/ml (72h)

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Properties
5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-triazoleTriazole core with chlorobenzyl groupAntimicrobial and anticancer potential
5-amino-1-(4-chlorobenzyl)-N-(3-chlorophenyl)-triazoleTriazole core with chlorophenyl groupEnhanced binding affinity
5-amino-N-(4-fluorophenyl)-triazoleFluorinated substituentsImproved pharmacokinetics

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized triazole derivatives against various bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity, particularly against resistant strains .

Case Study 2: Anticancer Mechanism

Research focused on the mechanism of action of triazole derivatives in inhibiting cancer cell growth. The study revealed that these compounds interact with specific enzymes involved in cell cycle regulation, leading to apoptosis in targeted cancer cells .

Comparison with Similar Compounds

Pharmacological and Structural Insights

  • Electron-Withdrawing vs. In contrast, 4-fluorobenzyl analogs () may improve metabolic stability due to fluorine’s resistance to oxidation . Methoxy groups (e.g., 2,4-dimethoxyphenyl in ) increase polarity, possibly enhancing solubility but reducing membrane permeability .
  • Anticancer Activity :

    • Compounds with trifluoromethyl substituents () exhibit high selectivity for kinase targets (e.g., c-Met) and potent growth inhibition (GP = 68.09% in NCI-H522 lung cancer cells) .
    • The target compound’s 4-methylbenzyl group may optimize lipophilicity for blood-brain barrier penetration, though direct activity data are lacking .
  • Bacterial SOS Response Inhibition: The 5-amino-triazole-4-carboxamide scaffold disrupts LexA autoproteolysis, critical for bacterial SOS response. Substituents like carbamoylmethyl () or diethoxymethyl () improve binding to LexA’s β-turn regions .

Key Research Findings

  • Synthetic Accessibility : Analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling ().
  • Metabolism: Related compounds like CAI () undergo phase I metabolism, cleaving into inactive fragments (e.g., benzophenone derivatives), highlighting the need for stable substituents .
  • Crystallography : SHELX software () has been critical in resolving triazole-carboxamide structures, aiding in SAR studies .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-amino-1-(4-chlorobenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including condensation of substituted anilines and isocyanides to form intermediates like carboximidoyl chlorides, followed by cyclization with sodium azide. Key challenges include controlling regioselectivity during triazole ring formation and minimizing side products. Optimization strategies:

  • Use high-purity reagents and anhydrous conditions to reduce hydrolysis byproducts.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., carboximidoyl chloride).
  • Adjust temperature (e.g., 0–5°C for azide cyclization) to improve yield .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
14-Chlorobenzylamine, 4-methylbenzyl isocyanide65–7095%
2NaN₃, DMF, 0–5°C50–5590%

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

  • Methodological Answer : Low solubility (common in triazole carboxamides) limits bioavailability and in vitro testing. Solutions include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions to improve solubility while retaining activity .
    • Experimental Validation : Solubility in PBS (pH 7.4): <0.1 mg/mL; in 10% DMSO/PBS: 2.5 mg/mL .

Advanced Research Questions

Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Steps:

  • Grow crystals via slow evaporation (solvent: chloroform/methanol).
  • Collect data at low temperature (100 K) to minimize thermal motion.
  • Use SHELXL for refinement, leveraging constraints for disordered substituents (e.g., chlorobenzyl groups).
    • Critical Analysis : SHELXL’s robust handling of twinning and high-resolution data is critical for resolving steric clashes in the triazole-carboxamide core .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved enzyme inhibition?

  • Methodological Answer :

  • Core Modifications : Compare activity of derivatives with substituents on the benzyl (e.g., 4-Cl vs. 4-F in ) and triazole rings.
  • Assay Design : Test inhibition against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays.
  • Key Finding : 4-Chlorobenzyl enhances hydrophobic interactions in enzyme pockets, while 4-methylbenzyl optimizes steric fit. Replacements (e.g., bromine) may increase potency but reduce solubility .
    • Data Table :
DerivativeIC₅₀ (nM) for Enzyme XSolubility (µg/mL)
Parent compound120 ± 100.5
4-Fluorobenzyl analog150 ± 151.2
4-Bromobenzyl analog95 ± 80.3

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, serum concentrations). Mitigation strategies:

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media.
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity).
    • Case Study : A 2021 study () reported anti-cancer activity in HeLa cells, while a 2023 study saw no effect in HEK293—attributed to differential expression of target receptors .

Q. What computational methods are effective for predicting the compound’s metabolic stability?

  • Methodological Answer : Use in silico tools like:

  • CYP450 Metabolism Prediction : SwissADME to identify vulnerable sites (e.g., triazole ring oxidation).
  • Metabolite Identification : Molecular docking with CYP3A4 or CYP2D6 isoforms to predict hydroxylation or N-dealkylation pathways.
    • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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